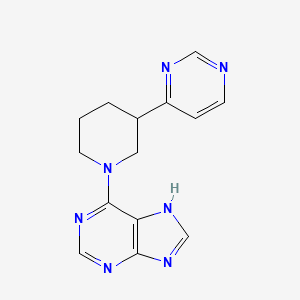![molecular formula C17H22N6 B7358741 N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine](/img/structure/B7358741.png)
N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine, also known as MMB-3, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. MMB-3 belongs to the class of pyrrolidine compounds that have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. In animal studies, this compound has been shown to have neuroprotective effects and can improve cognitive function. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine in lab experiments is its high potency, which allows for the use of lower concentrations and reduces the risk of toxicity. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases. Additionally, the elucidation of the exact mechanism of action of this compound could provide insights into the development of novel drugs with similar biological activities.
Méthodes De Synthèse
The synthesis of N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine involves the reaction of 1-methylpyrazole-3-carboxylic acid with 1-(chloromethyl)-2-methylbenzimidazole in the presence of a base. The resulting intermediate is then reacted with 1-(tert-butoxycarbonyl)pyrrolidine-3-amine to yield the final product.
Applications De Recherche Scientifique
N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In infectious diseases, this compound has been shown to have antiviral activity against certain viruses such as hepatitis C virus.
Propriétés
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-21-9-8-16(20-21)23-10-7-13(12-23)18-11-17-19-14-5-3-4-6-15(14)22(17)2/h3-6,8-9,13,18H,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAMCGXBXXGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2)NCC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)

![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B7358712.png)
![2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide](/img/structure/B7358723.png)
![3-[4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B7358734.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)
![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)